Lipophilicity: Enhanced Partitioning in Biphasic Systems
This compound exhibits a significantly higher computed lipophilicity compared to its non-trifluoromethyl and mono-fluorinated analogs. The higher XLogP3 value is a direct consequence of the two additional -CF3 groups and quantifies its preference for non-polar environments, which is critical for applications in solvent extraction and drug design. The target compound has an XLogP3 of 3.5 . This is compared to the 4-fluorophenyl analog, which has a reported LOGP of 2.53 , and the unsubstituted phenyl analog, with a LogP of approximately 2.39 .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1. 4-Fluorophenyl analog (CAS 582-65-0): LOGP = 2.53. 2. Unsubstituted phenyl analog (CAS 326-06-7): LogP = 2.39. |
| Quantified Difference | ΔXLogP3: +0.97 (vs. 4-fluorophenyl analog), +1.11 (vs. phenyl analog) |
| Conditions | Computed physicochemical properties from vendor and database sources. |
Why This Matters
A higher LogP directly correlates with improved extraction efficiency and altered ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery, providing a quantifiable basis for selecting this compound when higher lipophilicity is a design requirement.
